A-Casomorphin (1-3), amide
CAS No.: 80705-23-3
Cat. No.: VC2025354
Molecular Formula: C23H28N4O4
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80705-23-3 |
---|---|
Molecular Formula | C23H28N4O4 |
Molecular Weight | 424.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)/t18-,19-,20-/m0/s1 |
Standard InChI Key | KKLJGAZXRLWHMB-UFYCRDLUSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Introduction
Fundamental Structure and Classification
Peptide | Sequence | Position in β-casein |
---|---|---|
β-Casomorphin (1-3) | Tyr-Pro-Phe | 60-62 |
β-Casomorphin (1-3), amide | Tyr-Pro-Phe-NH₂ | 60-62 (modified) |
β-Casomorphin-4 | Tyr-Pro-Phe-Pro | 60-63 |
β-Casomorphin-5 | Tyr-Pro-Phe-Pro-Gly | 60-64 |
β-Casomorphin-7 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | 60-66 |
Physical and Chemical Properties
Understanding the physical and chemical properties of β-Casomorphin (1-3), amide is essential for its characterization, analysis, and application in research settings.
Chemical Characteristics
β-Casomorphin (1-3), amide possesses specific chemical characteristics that influence its behavior in various environments:
Solution Preparation Parameters
For research applications, proper preparation of stock solutions is critical. The following table provides guidance for preparing various concentrations of β-Casomorphin (1-3), amide stock solutions:
Concentration | Volume needed for specific amounts |
---|---|
1 mg | |
1 mM | 2.3558 mL |
5 mM | 0.4712 mL |
10 mM | 0.2356 mL |
Data derived from manufacturer specifications
Structural Analogs
A structurally related compound is [D-Ala²]-β-Casomorphin (1-3) amide, which has the sequence Tyr-D-Ala-Phe-NH₂ and a molecular weight of 398.47 g/mol . This analog represents a modified version where the proline in position 2 is replaced with D-alanine, potentially altering its biological activity and receptor binding properties.
Pharmacological Activity and Mechanism of Action
β-Casomorphin (1-3), amide demonstrates specific biological activities related to its opioid-like properties. Understanding these activities provides insight into its potential physiological effects.
Structure-Activity Relationships
Research on casomorphin peptides has revealed important structure-activity relationships that likely apply to β-Casomorphin (1-3), amide:
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The aromatic ring of tyrosine appears essential for receptor binding
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The proline in position 2 helps maintain a conformation favorable for receptor interaction
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C-terminal amidation often increases the stability and bioactivity of opioid peptides
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The hydrophobicity of the peptide influences its ability to interact with opioid receptors
Hydrophobicity Parameters
The biological activity of opioid peptides correlates with their hydrophobicity characteristics. Research indicates that effective binding to opioid receptors requires both aromatic and aliphatic hydrophobicity components. β-Casomorphin peptides typically demonstrate total hydrophobicity values over 2000 cal/mol and aromatic hydrophobicity over 600 cal/mol .
Research Context and Health Implications
Understanding the broader context of β-Casomorphin (1-3), amide research provides important insights into potential health implications and future research directions.
Formation and Occurrence
β-Casomorphin (1-3), amide and related peptides can be formed through several mechanisms:
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Enzymatic hydrolysis during food processing
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Gastrointestinal digestion of milk proteins
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Laboratory synthesis for research purposes
The formation of casomorphin peptides depends on the specific β-casein variant present in milk. Milk can be divided into A1 and A2 "like" groups depending on the amino acid at position 67 of β-casein (histidine in A1, proline in A2). A1 "like" milk is postulated to be a source of β-casomorphin-7, while A2 "like" milk has proline that resists hydrolysis .
Absorption and Metabolism
For casomorphin peptides to exert systemic effects, they must be absorbed from the gastrointestinal tract and enter circulation. Research indicates:
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The enzyme dipeptidyl peptidase-4 (DPP4) is important for breaking down casomorphin peptides
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Impaired brush border DPP4 production is associated with intestinal permeability, which may allow greater absorption of these peptides
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β-Casomorphin-7 has been detected in both blood and urine, suggesting systemic absorption is possible for some casomorphin peptides
Research Applications and Methodologies
β-Casomorphin (1-3), amide has specific applications in research settings, with various methodologies employed for its study.
Analytical Methods
Several analytical techniques are employed for studying β-Casomorphin (1-3), amide and related peptides:
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High-performance liquid chromatography (HPLC) for separation and quantification
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Mass spectrometry for structural identification
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Enzyme-linked immunosorbent assay (ELISA) for detection in biological samples
Bioassays for Activity Testing
Various bioassays are utilized to evaluate the biological activity of casomorphin peptides:
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Opioid receptor binding assays
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Isolated tissue preparations (guinea pig ileum, mouse/rat vas deferens)
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In vivo models for evaluating analgesic effects and other physiological responses
Future Research Directions
Research on β-Casomorphin (1-3), amide continues to evolve, with several promising directions for future investigation.
Structure-Activity Relationship Refinement
Further research is needed to elucidate the precise structure-activity relationships of β-Casomorphin (1-3), amide:
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Comparing the receptor binding profiles of amidated versus non-amidated forms
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Investigating the importance of specific amino acid residues through systematic modifications
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Exploring the relationship between hydrophobicity parameters and biological activity
Physiological and Pathological Roles
Additional research is warranted to clarify the physiological and potential pathological roles of β-Casomorphin (1-3), amide:
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Investigations into its presence in different milk sources and dairy products
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Studies on its formation during various processing methods
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Research on potential relationships with specific health conditions
Therapeutic Applications
Exploring potential therapeutic applications represents another promising avenue:
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Development of analgesic compounds based on the structure of β-Casomorphin (1-3), amide
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Investigation of anti-proliferative effects on cancer cells
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Exploration of applications in managing gastrointestinal disorders
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